molecular formula C15H19N3O5 B11020221 N-cycloheptyl-2-methyl-3,5-dinitrobenzamide

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide

Cat. No.: B11020221
M. Wt: 321.33 g/mol
InChI Key: FLEJGFJPWSDXHY-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C14H17N3O5. It is a derivative of benzamide, characterized by the presence of a cycloheptyl group, a methyl group, and two nitro groups attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the cycloheptyl group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of nitro groups at the 3 and 5 positions of the benzene ring. The resulting 2-methyl-3,5-dinitrobenzamide is then reacted with cycloheptylamine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: Formation of N-cycloheptyl-2-methyl-3,5-diaminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of N-cycloheptyl-2-carboxy-3,5-dinitrobenzamide.

Scientific Research Applications

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes and contribute to the compound’s biological activities. The exact molecular pathways involved may vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties compared to similar compounds with different substituents

Properties

Molecular Formula

C15H19N3O5

Molecular Weight

321.33 g/mol

IUPAC Name

N-cycloheptyl-2-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C15H19N3O5/c1-10-13(8-12(17(20)21)9-14(10)18(22)23)15(19)16-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,16,19)

InChI Key

FLEJGFJPWSDXHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2CCCCCC2

Origin of Product

United States

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